ceftizoxime

Description

Overview of Ceftizoxime (B193995) as a Cephalosporin (B10832234) Antibiotic

This compound is a semisynthetic, third-generation cephalosporin, a class of beta-lactam antibiotics. nih.govdrugbank.commcmaster.ca As a member of the cephalosporin family, its core chemical structure is derived from 7-aminocephalosporanic acid. It is classified as a third-generation agent due to its broad spectrum of activity, particularly against Gram-negative bacteria. drugbank.comnih.gov The bactericidal action of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall. pediatriconcall.compatsnap.com This is achieved by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, which are essential enzymes in the final stage of peptidoglycan synthesis. nih.govpatsnap.com By disrupting this process, this compound compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death. nih.govncats.io

A defining characteristic of this compound in antimicrobial research is its high degree of stability in the presence of a wide array of beta-lactamase enzymes. nih.govpediatriconcall.compatsnap.com These enzymes, produced by various bacteria, are a primary mechanism of resistance to beta-lactam antibiotics as they hydrolyze the antibiotic's core structure. This compound's resistance to hydrolysis by many common penicillinases and cephalosporinases allows it to maintain its efficacy against numerous resistant bacterial strains. ncats.ioasm.org

The in vitro activity of this compound encompasses a wide range of pathogens. nih.govdrugbank.com Research has demonstrated its effectiveness against many Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Serratia spp., Enterobacter spp., and Haemophilus influenzae. nih.govpediatriconcall.com It is also active against certain Gram-positive organisms like Staphylococcus aureus (both penicillinase and non-penicillinase-producing strains) and various Streptococcus species. pediatriconcall.com Furthermore, its spectrum includes activity against anaerobic bacteria such as Bacteroides species. pediatriconcall.comnih.gov

Table 1: Overview of this compound's Antibacterial Spectrum

| Bacterial Group | Selected Examples of Susceptible Organisms |

|---|---|

| Gram-Negative Aerobes | Escherichia coli, Klebsiella spp., Proteus mirabilis, Haemophilus influenzae, Neisseria gonorrhoeae, Serratia spp., Enterobacter spp. nih.govpediatriconcall.com |

| Gram-Positive Aerobes | Staphylococcus aureus (penicillinase and non-penicillinase-producing), Streptococcus spp. (including S. pneumoniae) pediatriconcall.comncats.io |

| Anaerobes | Bacteroides spp. pediatriconcall.comnih.gov |

Historical Context of this compound Development in Beta-Lactam Research

The development of this compound is situated within the broader history of antimicrobial research, which has been characterized by an ongoing effort to overcome evolving bacterial resistance. researchgate.net The discovery of penicillin and its subsequent widespread use in the 1940s was quickly met with the emergence of penicillin-resistant bacteria, primarily through the production of penicillinase enzymes. nih.gov This challenge spurred the search for new, more stable agents.

A significant breakthrough came in the 1950s with the discovery of cephalosporin C, which exhibited inherent resistance to staphylococcal penicillinase. nih.gov This discovery paved the way for the development of a vast new class of semisynthetic cephalosporins. The subsequent evolution of these antibiotics is often categorized into "generations," each generally offering a broader spectrum of activity or improved stability against newly emerging beta-lactamases. researchgate.netnih.gov

The late 1970s and 1980s marked a critical period in this evolutionary arms race, with the rise of Gram-negative pathogens producing a variety of beta-lactamases. nih.gov In response, research intensified to create third-generation cephalosporins. These agents, including compounds like cefotaxime (B1668864), ceftriaxone (B1232239), and this compound, were specifically designed to have an expanded spectrum against Gram-negative bacteria and enhanced stability against the prevalent beta-lactamases of the time, such as the TEM-type enzymes. nih.govucv.ve

This compound, developed by the Japanese pharmaceutical company Fujisawa, was a product of this intensive research period. google.com A notable aspect of its design is a structural modification where the C-3 side chain, common in many other cephalosporins, was removed. wikipedia.org This alteration was intended to prevent enzymatic deactivation at that position, contributing to its stability. wikipedia.org Early research on this compound, then known as FK 749, confirmed its high stability against both penicillinase and cephalosporinase-type beta-lactamases, comparing it favorably to other contemporary cephalosporins like cefotaxime and cefoxitin (B1668866). asm.orgresearchgate.netoup.com The synthesis of this compound often utilized 7-amino-3-cephem-4-carboxylic acid as a key starting material. google.com

Table 2: Milestones in the Development of Beta-Lactam Antibiotics

| Period | Key Development | Significance in Antimicrobial Research |

|---|---|---|

| 1928-1940s | Discovery and clinical use of Penicillin G (Benzylpenicillin). frontiersin.org | Introduction of the first beta-lactam antibiotic, revolutionizing the treatment of bacterial infections. frontiersin.org |

| 1940s | Identification of penicillinase enzymes. ucv.ve | Recognition of a major bacterial resistance mechanism, driving the search for new antibiotics. |

| 1950s | Discovery of Cephalosporin C. nih.gov | Provided a new beta-lactam scaffold with natural resistance to penicillinase, leading to the development of the cephalosporin class. nih.gov |

| 1960s-1970s | Development of first and second-generation cephalosporins. | Expansion of the antibacterial spectrum and incremental improvements in beta-lactamase stability. |

| 1980s | Introduction of third-generation cephalosporins (e.g., Cefotaxime, this compound). nih.gov | Provided agents with a much broader spectrum against Gram-negative bacteria and high stability against many prevalent beta-lactamases. nih.govnih.gov |

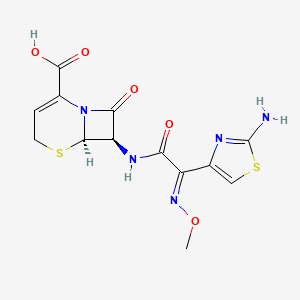

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t8-,11-/m1/s1 |

InChI Key |

NNULBSISHYWZJU-KPLGQKMUSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Ceftizoxime Action

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for ceftizoxime (B193995), like other β-lactam antibiotics, involves its interaction with penicillin-binding proteins (PBPs). nih.govdrugbank.commedicaldialogues.in These proteins are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.comtoku-e.com

This compound demonstrates a strong affinity for specific PBPs, which varies between different bacterial species. In Escherichia coli, this compound exhibits a high binding affinity for PBP-1a and PBP-1b. drugbank.com Studies have shown that low concentrations of this compound are sufficient to reduce the binding of [14C]penicillin G to these PBPs by 50%. researchgate.net Specifically, concentrations below 3.2 µg/ml were effective for PBP-1a and PBP-1bs in E. coli NIHJ JC-2. researchgate.netnih.gov

In Enterobacter cloacae, this compound also shows a strong affinity for PBP-1a and PBP-1bs, with concentrations under 1 µg/ml achieving a 50% reduction in penicillin G binding. researchgate.netnih.gov For Staphylococcus aureus, this compound has a high selective affinity for PBP2. nih.govasm.org A resistant mutant of S. aureus, ZOX3, exhibited a decreased affinity of its PBP2 for this compound. nih.govresearchgate.net While the parental strain's PBP2 binding was inhibited by as little as 0.1 μg/ml of this compound, the mutant required 1 to 2 μg/ml for similar inhibition. nih.gov this compound shows no significant inhibitory action against PBP4 in S. aureus at concentrations near its minimum inhibitory concentration (MIC). nih.gov

Table 1: this compound PBP Binding Affinities

| Bacterial Species | Primary PBP Targets | Observations |

|---|---|---|

| Escherichia coli | PBP-1a, PBP-1b | High affinity; <3.2 µg/ml for 50% inhibition of penicillin G binding. drugbank.comresearchgate.netnih.gov |

| Enterobacter cloacae | PBP-1a, PBP-1bs | High affinity; <1 µg/ml for 50% inhibition of penicillin G binding. researchgate.netnih.gov |

| Staphylococcus aureus | PBP2 | High selective affinity; resistance associated with decreased PBP2 affinity. nih.govasm.orgnih.gov |

By binding to PBPs, this compound effectively inhibits their enzymatic activity, which is crucial for the third and final stage of bacterial cell wall synthesis. nih.govdrugbank.comunict.it PBPs, such as transpeptidases, are responsible for cross-linking the peptidoglycan chains, which gives the cell wall its structural integrity. patsnap.comtoku-e.commedchemexpress.com this compound's inhibition of these enzymes prevents the formation of these vital cross-links. patsnap.comtoku-e.commcmaster.ca This disruption of peptidoglycan synthesis results in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. patsnap.comtoku-e.com This mechanism is particularly effective against actively dividing bacteria, which are constantly synthesizing new cell wall material. patsnap.com

Following the inhibition of cell wall synthesis by this compound, the ultimate demise of the bacterium is mediated by the cell's own autolytic enzymes, or autolysins. nih.govdrugbank.comunict.it These enzymes are normally involved in the remodeling of the cell wall during growth and division. libretexts.org It is theorized that this compound may interfere with an autolysin inhibitor, leading to the uncontrolled activity of these enzymes. nih.govdrugbank.commedicaldialogues.inunict.it The unchecked action of autolysins on the already weakened peptidoglycan structure accelerates the breakdown of the cell wall, culminating in bacterial lysis. drugbank.commedicaldialogues.inunict.it

Inhibition of Bacterial Cell Wall Synthesis by this compound

Structural Determinants of this compound Activity

The potent antibacterial activity of this compound is intrinsically linked to its specific chemical structure. The arrangement of its side chains and the stereochemistry of the molecule are critical factors that influence its efficacy and stability. oup.comoup.com

The structure-activity relationship (SAR) of this compound and other third-generation cephalosporins reveals key molecular features responsible for their antibacterial properties. oup.comnih.gov

7-Acyl Side Chain: The aminothiazole ring at the 7-position of the cephalosporin (B10832234) nucleus is a critical feature that significantly enhances antibacterial activity, particularly against Gram-negative bacteria. wikipedia.org

α-Oximino Moiety: The presence of an α-oximino group, specifically a methoxyimino group in this compound, confers a high degree of stability against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. oup.comoup.com

C-3 Position: Unlike many other cephalosporins that have a substituent at the C-3 position, this compound possesses only a hydrogen atom at this location. oup.com This structural distinction was not initially predicted to result in high activity based on earlier SAR studies. oup.com However, this lack of a side chain at the C-3 position prevents deactivation by hydrolytic enzymes that can target this part of the molecule. medchemexpress.com In contrast, analogues with an acetoxymethyl or heterocyclicthiomethyl group at this position show only minor changes in in-vitro activity. oup.com

The stereochemistry of the oximino substituent in this compound plays a crucial role in its antibacterial potency. oup.comoup.com

Syn-Isomer: this compound exists as the syn-isomer (also referred to as the Z-isomer). oup.comoup.comrjptonline.org This specific spatial arrangement is significantly more active than its corresponding anti-isomer. oup.comoup.comrjptonline.org

Comparison with Anti-Isomer: Studies comparing this compound (syn-isomer) with its anti-isomer (FR 14060) have demonstrated the superior antibacterial activity of the syn configuration. researchgate.netnih.gov This difference in activity is primarily attributed to the higher affinity of the syn-isomer for the target PBPs. researchgate.netnih.gov While there were no significant differences in outer membrane permeability or stability to cephalosporinase (B13388198) between the two isomers, the affinity for PBPs differed significantly. researchgate.net The anti-isomer required a more than 10-fold higher concentration to achieve the same level of PBP inhibition as this compound. researchgate.netnih.gov This indicates that the stereochemical configuration directly impacts the drug's ability to bind to and inhibit its molecular target, which is the primary reason for the difference in their antibacterial effectiveness. nih.gov

Antimicrobial Spectrum and in Vitro Efficacy of Ceftizoxime

Broad-Spectrum Activity against Bacterial Genera

Ceftizoxime (B193995) demonstrates a wide spectrum of in vitro activity, effectively inhibiting the growth of numerous bacterial species. nih.gov

This compound is active against several aerobic gram-positive bacteria. It has shown efficacy against Staphylococcus aureus, including strains that produce penicillinase, and Staphylococcus epidermidis. It is also effective against various Streptococcus species, such as Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes. oup.com However, it is important to note that methicillin-resistant staphylococci are resistant to this compound. Furthermore, this compound is generally not active against most strains of Enterococcus faecalis. nih.gov

Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Microorganisms

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (penicillinase-producing) | Active |

| Staphylococcus epidermidis (penicillinase-producing) | Active |

| Streptococcus agalactiae | Active |

| Streptococcus pneumoniae | Active oup.com |

| Streptococcus pyogenes | Active |

| Methicillin-resistant Staphylococci | Resistant |

| Enterococcus faecalis | Generally Inactive nih.gov |

This compound exhibits potent activity against a wide range of aerobic gram-negative bacteria. drugbank.com This includes common pathogens such as Escherichia coli, Haemophilus influenzae (including ampicillin-resistant strains), Klebsiella pneumoniae, and Neisseria gonorrhoeae. drugbank.com It is also effective against Enterobacter species, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Providencia rettgeri, and Serratia marcescens. nih.gov Studies have shown that this compound is highly active against E. coli and Klebsiella, inhibiting a large percentage of isolates at very low concentrations. nih.gov It has also demonstrated good activity against multi-drug resistant isolates of Serratia marcescens. oup.com While this compound shows some activity against Pseudomonas aeruginosa, it is considered to have limited activity against this organism. nih.govoup.com

Table 2: In Vitro Activity of this compound against Aerobic Gram-Negative Microorganisms

| Microorganism | Activity |

|---|---|

| Escherichia coli | Active nih.gov |

| Haemophilus influenzae (including ampicillin-resistant strains) | Active drugbank.com |

| Klebsiella pneumoniae | Active drugbank.comnih.gov |

| Neisseria gonorrhoeae | Active drugbank.com |

| Enterobacter spp. | Active nih.gov |

| Morganella morganii | Active |

| Proteus mirabilis | Active nih.gov |

| Proteus vulgaris | Active |

| Providencia rettgeri | Active |

| Serratia marcescens | Active oup.comnih.gov |

| Pseudomonas aeruginosa | Limited Activity nih.govoup.com |

This compound is also active against a variety of anaerobic bacteria. drugbank.com This includes species of Bacteroides, Peptococcus, and Peptostreptococcus. Its activity against anaerobes, including Bacteroides fragilis, makes it a consideration for mixed aerobic/anaerobic infections. nih.govnih.gov

Efficacy against Aerobic Gram-Negative Microorganisms

Comparative In Vitro Efficacy Studies of this compound

The in vitro efficacy of this compound has been compared to other antibiotics, particularly other third-generation cephalosporins and in the context of multidrug-resistant bacteria.

In comparative studies, this compound's activity is often similar to other third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone (B1232239). nih.govnih.gov One study found that this compound, cefotaxime, cefmenoxime, and ceftriaxone had comparable activities. nih.gov Against Enterobacter cloacae and E. aerogenes, this compound was found to be more active than cefotaxime. nih.gov It was also more active than cefoxitin (B1668866), cefotaxime, and cefoperazone (B1668861) against Proteus mirabilis and indole-positive Proteus. nih.gov However, against Pseudomonas aeruginosa, this compound was less active than cefotaxime and cefoperazone. nih.gov In terms of anaerobic activity, this compound was shown to be more active than cefotaxime and cefoxitin against Bacteroides. nih.gov Another study highlighted that this compound has significantly greater anaerobic activity compared to cefotaxime and ceftriaxone. nih.gov

Table 3: Comparative In Vitro Activity of this compound

| Organism | Comparison | Finding |

|---|---|---|

| Enterobacter cloacae & E. aerogenes | vs. Cefotaxime | This compound more active nih.gov |

| Proteus mirabilis & indole-positive Proteus | vs. Cefoxitin, Cefotaxime, Cefoperazone | This compound more active nih.gov |

| Pseudomonas aeruginosa | vs. Cefotaxime, Cefoperazone | This compound less active nih.gov |

| Bacteroides spp. | vs. Cefotaxime, Cefoxitin | This compound more active nih.gov |

| Anaerobes | vs. Cefotaxime, Ceftriaxone | This compound has greater activity nih.gov |

A notable feature of this compound is its efficacy against certain multidrug-resistant bacteria. It has shown good activity against multi-drug resistant isolates of Serratia marcescens. oup.com One study reported that this compound inhibited 97% of multiresistant Serratia isolates at a concentration of 12.5 µg/ml, whereas cefotaxime only inhibited 19%. nih.gov Additionally, this compound has demonstrated a highly effective antibacterial activity against Gram-negative enteric bacilli, which was found to be superior to that of ampicillin. e-jyms.org The frequency of in vitro emergence of resistant variants among bacteria sensitive to this compound was found to be low. e-jyms.org

Mechanisms of Bacterial Resistance to Ceftizoxime

Beta-Lactamase-Mediated Resistance to Ceftizoxime (B193995)

Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of antibiotics like this compound, rendering them inactive. The stability of this compound against these enzymes and the role of genetic elements in their dissemination are crucial factors in its clinical efficacy.

This compound exhibits a high degree of stability against a broad spectrum of beta-lactamases, including many common plasmid and chromosomally mediated enzymes. nih.govdrugbank.com It is not significantly hydrolyzed by the penicillinase and cephalosporinase (B13388198) type beta-lactamases produced by organisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Citrobacter freundii. researchgate.net Its stability is comparable to that of other beta-lactamase-stable cephalosporins like cefotaxime (B1668864) and cefoxitin (B1668866). researchgate.netnih.gov

However, this compound's stability is not absolute. It can be susceptible to hydrolysis by certain beta-lactamases, such as some class V enzymes from E. coli. researchgate.net Additionally, plasmid-mediated AmpC-type β-lactamases can confer resistance to this compound. nih.gov

Table 1: Stability of this compound Against Various Beta-Lactamases

| Beta-Lactamase Type | Producing Organism(s) | Stability of this compound |

| Penicillinase-type | E. coli, K. pneumoniae, P. mirabilis | High researchgate.net |

| Cephalosporinase-type | P. vulgaris, C. freundii | High researchgate.net |

| Staphylococcal beta-lactamase | Staphylococcus aureus | Not appreciably destroyed nih.gov |

| Class V (some strains) | E. coli | Slightly labile researchgate.net |

| Plasmid-mediated AmpC | Various Gram-negative bacteria | Can be hydrolyzed nih.gov |

Resistance to this compound can be mediated by both chromosomal and plasmid-encoded beta-lactamases. researchgate.net R-plasmids, which are extrachromosomal DNA molecules, can carry genes for beta-lactamase production and transfer them between bacteria, facilitating the spread of resistance. ajol.info

However, the emergence of plasmid-mediated extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases presents a more significant threat. nih.govnih.gov These enzymes have a broader substrate profile and can effectively hydrolyze third-generation cephalosporins, including this compound. nih.gov The presence of these plasmid-borne resistance determinants is a major factor in the increasing prevalence of multidrug-resistant Gram-negative infections. nih.gov

This compound Stability against Diverse Beta-Lactamase Classes

PBP Alterations and Reduced this compound Affinity

Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can lead to reduced drug affinity and subsequent resistance.

Mutations in the genes encoding PBPs can result in amino acid substitutions that decrease the binding affinity of this compound. In Staphylococcus aureus, a spontaneous mutant (ZOX3) with increased resistance to this compound was found to have a single C-to-T nucleotide substitution in the pbpB gene. asm.orgnih.gov This mutation resulted in the replacement of proline with leucine (B10760876) at amino acid residue 458 within the transpeptidase domain of PBP2, near the conserved SFN motif. asm.orgnih.gov Allelic replacement experiments confirmed that this specific point mutation was responsible for the resistant phenotype and the decreased affinity of PBP2 for this compound. nih.govnih.gov

In Streptococcus pneumoniae, resistance to beta-lactams, including cephalosporins, is primarily due to the production of altered PBPs with decreased antibiotic affinity. nih.gov These alterations often arise from interspecies gene transfer, resulting in mosaic pbp genes with numerous amino acid substitutions. nih.gov

Table 2: PBP Mutations Associated with this compound Resistance

| Organism | PBP | Mutation | Consequence |

| Staphylococcus aureus | PBP2 | Pro458Leu | Decreased affinity for this compound asm.orgnih.gov |

| Streptococcus pneumoniae | PBP2x, PBP1a | Multiple substitutions | Reduced affinity for beta-lactams nih.gov |

The susceptibility of bacteria to this compound is not solely dependent on the affinity of a single PBP. Instead, it involves the cooperative functioning of multiple PBPs. In S. aureus, PBP2, PBP4, and the acquired PBP2A (in MRSA) work together in cell wall biosynthesis. asm.org

This compound has a high selective affinity for PBP2 in S. aureus. asm.orgnih.gov However, the disruption of the gene for PBP4 (pbpD) also leads to increased sensitivity to this compound in both the parental strain and the this compound-resistant mutant. nih.govasm.org This suggests that PBP4 plays a role in compensating for the inhibition of PBP2 by this compound.

Mutational Analysis of PBP-Mediated this compound Resistance

Selection of this compound-Resistant Mutants in Experimental Models

The use of this compound can lead to the selection of resistant mutants, particularly in high-bacterial-load infections. In a murine abscess model with a mixed infection of Bacteroides fragilis and Enterobacter cloacae, this compound-resistant E. cloacae mutants were selected within 24 hours of treatment. asm.org The selection of these resistant mutants was found to be dose-dependent. nih.gov Lower doses of this compound were more likely to select for resistant strains, while higher doses did not. asm.org

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with the emergence of resistance was the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC). asm.orgresearchgate.net The highest frequency of resistant mutants was observed at an fAUC/MIC ratio of approximately 250, while a ratio of 1,000 was needed to prevent the emergence of resistance. researchgate.net These findings highlight the importance of optimizing dosing regimens to minimize the selection of this compound-resistant mutants during therapy. oup.com

Pharmacokinetic and Pharmacodynamic Principles of Ceftizoxime in Research Models

Pharmacokinetics of Ceftizoxime (B193995) in Animal Models

The study of this compound in animal models reveals species-specific differences in its absorption, distribution, and elimination, and how these can be affected by the animal's health status.

Disposition Kinetics across Different Animal Species

The pharmacokinetic profile of this compound following parenteral administration has been characterized in several animal species, including mice, rats, dogs, and monkeys. nih.govasm.org Following intravenous injection, the serum data generally fit a two-compartment open model. nih.govasm.orgnih.gov High concentrations of the drug are achieved in the serum of all tested animals. nih.govasm.org

A notable finding is the variation in serum concentrations and elimination rates between small and large animal models. nih.govasm.org In smaller animals like mice and rats, serum concentrations of this compound were lower compared to other cephalosporins, and the drug was eliminated more rapidly. asm.org Conversely, in larger animals such as dogs and monkeys, this compound produced higher and more sustained serum concentrations than comparator antibiotics like cefotiam, cefamandole, cefotaxime (B1668864), and cefmetazole. asm.org For instance, 6 hours after a 20 mg/kg intravenous dose, this compound was still detectable at 1.4 µg/ml in dogs, whereas it was undetectable in mice 1.5 hours after the same dose. asm.org The elimination of this compound from serum is fastest in mice, followed in descending order by rats, monkeys, and dogs. asm.org

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species This table is interactive. Use the filters to view data for specific species or parameters.

| Species | Administration Route | Dose (mg/kg) | Peak Serum Concentration (Cmax) | Half-life (t½) | Reference |

|---|---|---|---|---|---|

| Mouse | IV | 20 | Not specified | Fastest elimination | asm.org |

| Rat | IM | 20 | ~30 µg/ml (approx.) | Slower than mouse | asm.org |

| Dog | IV | 20 | ~50 µg/ml (approx.) | 1.4 µg/ml at 6h | asm.org |

| Monkey | IV | 20 | ~60 µg/ml (approx.) | Slower than rat | asm.org |

| Goat (Healthy) | IV | 10 | 83.43 ± 3.39 µg/ml | 6.24 ± 0.18 h (elimination) | researchgate.net |

| Goat (Mastitic) | IV | 10 | 90.83 ± 6.41 µg/ml | 8.83 ± 0.32 h (elimination) | researchgate.net |

| Calves | IM | 10 | 24.9 ± 1.11 µg/ml | 1.44 ± 0.12 h (elimination) | ijvm.org.il |

Absorption, Distribution, Metabolism (or lack thereof), and Elimination Pathways in Animal Systems

This compound is administered parenterally, leading to rapid absorption and high serum concentrations. nih.govasm.org Studies in rats show that the drug distributes well into various tissues. nih.govasm.org A key characteristic of this compound is its stability in biological fluids; it is not significantly metabolized in the body. nih.govnih.gov This is in contrast to other cephalosporins like cefotaxime, which was found to be unstable in rat tissue homogenates. nih.govnih.gov

The primary route of elimination for this compound is through the kidneys, with approximately 80% of the administered dose excreted unchanged in the urine within 24 hours across all tested species (mice, rats, dogs, and monkeys). nih.govasm.orgnih.gov Biliary excretion is a minor pathway, accounting for only 3.7% of the dose in rats and 0.59% in dogs. nih.govasm.orgnih.gov Despite this low level of excretion, therapeutically relevant concentrations can still be found in the bile of dogs. nih.govasm.orgnih.gov

This compound exhibits low binding to serum proteins, which contributes to its pharmacokinetic profile. The protein binding was reported to be 17% for dogs and 32% for rats, which is lower than that of other compared cephalosporins. nih.govnih.gov

Influence of Physiological States and Co-administration on this compound Pharmacokinetics in Animals

The physiological state of an animal can significantly alter the disposition kinetics of this compound. researchgate.net In a study on goats, mastitis led to a significant increase in the elimination half-life (t1/2β), area under the curve (AUC), and mean residence time (MRT) compared to healthy goats. researchgate.net This suggests that the disease state slows the elimination of the drug. Similarly, studies in buffalo calves with induced hepatic dysfunction showed that the condition alters the disposition kinetics of cefotaxime, a related cephalosporin (B10832234), indicating that liver health is a potential factor in cephalosporin pharmacokinetics. vef.hr

Co-administration of other drugs can also influence this compound's behavior. In cross-bred calves, the concurrent administration of paracetamol with this compound resulted in altered pharmacokinetics. ijvm.org.il The peak plasma concentration (Cmax) of this compound was higher, and the drug was detectable for a longer period (up to 8 hours versus 6 hours alone). ijvm.org.il Furthermore, the co-administration led to a significant increase in the AUC and the elimination half-life, and the disposition pattern changed from a one-compartment to a two-compartment open model. ijvm.org.il

In Vitro Pharmacodynamic Modeling of this compound

In vitro models are essential for characterizing the antimicrobial activity of this compound and establishing the relationship between drug exposure and bacterial killing.

Time-Kill Kinetic Studies and Bactericidal Activity of this compound

Time-kill kinetic studies are used to assess the bactericidal activity of an antibiotic over time. frontiersin.org For this compound, these studies have demonstrated its effectiveness against anaerobic bacteria, including strains from the Bacteroides fragilis group. nih.gov Research has shown that the bactericidal activity of this compound is equal to or greater than that of cefoxitin (B1668866) or cefotetan (B131739) against both susceptible and resistant strains of the B. fragilis group. nih.gov

In a study comparing several antimicrobials against 19 strains of the B. fragilis group, this compound demonstrated greater bactericidal activity than cefoxitin or cefotetan at subinhibitory concentrations. nih.gov At 12 hours, this compound at half the minimum inhibitory concentration (MIC) killed 89% of the inoculum, compared to 35% for cefoxitin and 33% for cefotetan. nih.gov At inhibitory concentrations (1 x MIC), this compound was also more bactericidal. nih.gov However, against certain pathogens like Streptococcus pneumoniae, particularly penicillin-resistant strains, time-kill studies confirmed the diminished bactericidal activity of this compound compared to cefotaxime and ceftriaxone (B1232239). oup.com In some experiments with various anaerobic species, this compound was not found to be bactericidal (defined as 99.9% killing) at its MIC after 48 hours, unlike other tested compounds such as cefminox (B1203254) and cefoxitin. asm.org

Table 2: Bactericidal Activity of this compound and Comparators against B. fragilis Group (12 hours) This table is interactive. Use the filters to view data for specific concentrations.

| Antimicrobial | Concentration | Percent of Inoculum Killed | Reference |

|---|---|---|---|

| This compound | 1/2 x MIC | 89% | nih.gov |

| Cefoxitin | 1/2 x MIC | 35% | nih.gov |

| Cefotetan | 1/2 x MIC | 33% | nih.gov |

| This compound | 1 x MIC | 90% | nih.gov |

| Cefoxitin | 1 x MIC | 78% | nih.gov |

| Cefotetan | 1 x MIC | 73% | nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices and Efficacy Correlation in Experimental Systems

PK/PD analysis aims to link drug exposure (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict efficacy. nih.gov For β-lactam antibiotics like this compound, the most critical PK/PD index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). nih.govnih.govasm.org This index reflects the time-dependent killing nature of β-lactams. nih.gov

Experimental systems, including animal infection models and in vitro dynamic models like the hollow fiber infection model, are used to determine the magnitude of the PK/PD index required for a desired antibacterial effect (e.g., bacteriostatic or bactericidal action). frontiersin.orgnih.govmdpi.com For cephalosporins, a %fT>MIC of 40-60% of the dosing interval is often considered necessary for therapeutic success. scielo.org.za These preclinical models are crucial for selecting appropriate dosing regimens for further study by establishing the relationship between exposure and microbiological outcomes. nih.govnih.gov The data generated from these models help in optimizing dosage to maximize bacterial killing while minimizing the potential for resistance to emerge. mdpi.com

Modeling the Emergence of this compound Resistance in In Vitro and Animal Models

The emergence of antibiotic resistance is a significant challenge that can be investigated using pharmacokinetic and pharmacodynamic (PK/PD) modeling. microbiologyresearch.org These models are crucial tools for understanding the relationship between drug exposure and the selection of resistant bacterial subpopulations. mdpi.com For this compound, both in vitro and animal models have been employed to simulate clinical scenarios and identify the drug concentrations and dosing regimens that may contribute to the development of resistance.

In Vitro Models of Resistance Emergence

In vitro models, such as time-kill studies with mixed bacterial cultures, provide a controlled environment to study the direct impact of antibiotic concentrations on the selection of resistant mutants. nih.gov A key mechanism of resistance to beta-lactam antibiotics like this compound in species such as Enterobacter cloacae is the production of chromosomally encoded AmpC beta-lactamases. nih.gov While normally produced at low levels, mutations can lead to the stable, high-level production of these enzymes, conferring resistance to expanded-spectrum cephalosporins. nih.gov

Research using mixed anaerobic cultures of Bacteroides fragilis and Enterobacter cloacae has provided specific insights into this compound-driven resistance. In these experiments, cultures were incubated for 24 hours with a broad range of this compound concentrations. nih.gov The findings demonstrated that the selection of resistant mutants was highly dependent on the drug concentration and the bacterial species.

Key Research Findings from In Vitro Mixed-Culture Model:

No Effect on B. fragilis : When mixed cultures were exposed to increasing concentrations of this compound, the number of resistant B. fragilis mutants remained stable. nih.gov

Selective Pressure on E. cloacae : In contrast, specific this compound concentrations preferentially selected for resistant E. cloacae mutants. nih.gov A notable 3-log₁₀ CFU/mL increase in resistant E. cloacae was observed at a this compound concentration of 2 µg/mL. nih.gov The preferential selection was most pronounced in a concentration range of 2 to 64 µg/mL. nih.gov

Initial Resistance Frequency : Before exposure to the antibiotic, this compound-resistant mutants of both B. fragilis and E. cloacae were present in the population at low frequencies, typically between 10⁻⁴ and 10⁻⁷. nih.gov

Table 1: Effect of this compound Concentration on Selection of Resistant Enterobacter cloacae in a Mixed-Culture In Vitro Model Data derived from a 24-hour anaerobic incubation study of mixed B. fragilis and E. cloacae cultures. nih.gov

| This compound Concentration (µg/mL) | Effect on Resistant E. cloacae Population |

| 0 (Control) | Baseline frequency of 10⁻⁵ to 10⁻⁷ |

| 2 | 3-log₁₀ CFU/mL increase in resistant mutants |

| 2 - 64 | Preferential selection of resistant mutants observed |

Animal Models of Resistance Emergence

Animal models are essential for studying the complex interplay between the antibiotic, the host immune system, and the pathogen, which cannot be fully replicated in vitro. onehealthtrust.org A murine subcutaneous abscess model involving a mixed infection of B. fragilis and E. cloacae has been utilized to investigate how this compound dosing and frequency affect the emergence of resistance in vivo. nih.govnih.gov In these studies, mice were administered a wide range of total daily doses of this compound, divided into different dosing intervals, to simulate various clinical treatment scenarios. nih.gov

The results from these animal models correlated well with the in vitro findings and provided a deeper understanding of the pharmacodynamic parameters driving resistance. The studies revealed a relationship between this compound exposure and the amplification of pre-existing resistant E. cloacae subpopulations, a phenomenon sometimes described as an "inverted-U" relationship, where intermediate drug exposures can maximize the selection of resistant strains. nih.govonehealthtrust.org

Key Research Findings from Murine Abscess Model:

E. cloacae Resistance Selection : this compound treatment regimens with total daily doses greater than 24 mg/kg/day led to a significant increase in the mutant frequency of resistant E. cloacae, with average frequencies rising to between 0.01 and 0.9. nih.gov The preferential selection of resistant E. cloacae was most evident with daily doses ranging from 12 to 384 mg/kg/day. nih.gov

No Effect on B. fragilis Resistance : Consistent with in vitro data, this compound treatment had no discernible effect on the frequency of resistant B. fragilis mutants isolated from the abscesses. nih.gov

Pharmacodynamic Driver of Resistance : The study identified the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) as the critical pharmacodynamic index associated with the emergence of resistance. nih.gov

Table 2: Impact of this compound Dosing Regimen on the Emergence of Resistant Enterobacter cloacae in a Murine Mixed-Infection Abscess Model Data derived from a 24-hour treatment period in a murine subcutaneous abscess model. nih.govnih.gov

| Total Daily Dose (mg/kg/day) | Dosing Frequency | Effect on Resistant E. cloacae Mutant Frequency |

| < 24 | Multiple schedules | No significant increase in mutant frequency |

| 12 - 384 | Multiple schedules | Preferential selection and amplification of resistant mutants |

| > 24 | q2h, q4h, q6h, q8h | Average mutant frequency increased to 0.01 - 0.9 |

| > 384 | Multiple schedules | Selection pressure may decrease as higher efficacy is achieved |

These modeling studies underscore that for this compound, as with other beta-lactams, dosing regimens must be carefully designed not only for efficacy but also to minimize the selection pressure that leads to the emergence of resistant bacterial populations. nih.gov

Methodologies for Ceftizoxime Research and Analysis

Antimicrobial Susceptibility Testing Methods for Ceftizoxime (B193995)

Antimicrobial susceptibility testing (AST) is fundamental to determining the in vitro activity of this compound against bacterial isolates. microxpress.in Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for consistent and clinically relevant results. nih.govbio-rad.comresearchgate.net

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique for AST. wikipedia.orgmicroxpress.in This method involves placing paper disks impregnated with a specific amount of an antimicrobial agent onto an agar (B569324) plate inoculated with the test organism. tinyteria.com For this compound, standardized procedures require the use of disks containing 30 µg of the antibiotic. nih.gov

Following incubation, the diameter of the zone of growth inhibition around the disk is measured. tinyteria.com This zone diameter is then correlated with the Minimum Inhibitory Concentration (MIC) to categorize the organism as susceptible, intermediate, or resistant. chainnetwork.org The interpretation of these zones is standardized to ensure consistency across different laboratories. nih.gov For non-fastidious aerobic microorganisms, specific interpretive criteria are provided. nih.gov

For instance, when testing Pseudomonas aeruginosa, particularly in urinary tract infections where this compound reaches high concentrations, specific zone size interpretations are recommended. Organisms producing zones of 20 mm or greater are considered susceptible, while those with zones of 11 to 19 mm are deemed susceptible for urinary tract infections.

Table 1: Disk Diffusion Zone Diameter Interpretive Standards for this compound (30 µg) against Non-Fastidious Aerobic Microorganisms nih.gov

| Zone Diameter (mm) | Interpretation |

|---|---|

| ≥ 20 | Susceptible (S) |

| 15-19 | Intermediate (I) |

Dilution methods are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.gov

Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a microtiter plate. microxpress.in Each well is then inoculated with a standardized suspension of the test bacterium. microxpress.in After incubation, the wells are examined for turbidity, and the MIC is recorded as the lowest concentration of this compound that inhibits visible growth. microxpress.incgiar.org For anaerobic bacteria, the broth microdilution method is often recommended over agar dilution for this compound, as it can yield more consistent results. nih.gov However, discrepancies have been noted, with broth microdilution MICs for this compound against the Bacteroides fragilis group sometimes being lower than those from the reference agar dilution method. nih.govnih.gov

Agar Dilution: In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes. oup.com The surface of the agar is then inoculated with a standardized number of the test organisms. Following incubation, the MIC is identified as the lowest concentration of the antibiotic at which no bacterial growth is observed. nih.gov While the CLSI has established the agar dilution method as a reference procedure for anaerobic bacteria, it has been observed that this compound MICs can be variable with this technique. nih.govoup.com Factors such as the type of agar medium used can influence the results. oup.com For some bacteria like Streptococcus pneumoniae, agar dilution has been found to be a less optimal method compared to broth microdilution. asm.org

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, rigorous quality control (QC) procedures are essential. tinyteria.com These procedures involve the routine testing of specific reference bacterial strains with known susceptibility patterns. bsac.org.ukasm.org The results for these QC strains must fall within established acceptable ranges for the test to be considered valid. cms.gov

For this compound, standard QC strains are used for both disk diffusion and dilution methods. The CLSI provides tables with the expected zone diameters for disk diffusion and MIC ranges for dilution methods for these strains. cms.govfda.gov

Table 2: Quality Control Ranges for this compound Susceptibility Testing nih.govcms.gov

| Quality Control Strain | Method | Acceptable Range |

|---|---|---|

| Escherichia coli ATCC® 25922 | Disk Diffusion (30 µg) | 30–36 mm |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg) | 27–35 mm |

| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion (30 µg) | 12–17 mm |

| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | 0.03–0.12 µg/mL |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 2–8 µg/mL |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | 16–64 µg/mL |

| Haemophilus influenzae ATCC® 49247 | Broth Microdilution (MIC) | 0.06–0.5 µg/mL |

| Neisseria gonorrhoeae ATCC® 49226 | Broth Microdilution (MIC) | 0.008–0.03 µg/mL |

Regular testing of these strains helps to monitor the performance of the test system, including the potency of the antibiotic disks or powders, the quality of the media, and the adherence to proper technique. tinyteria.combsac.org.uk

Dilution Methods (Broth Microdilution, Agar Dilution) for this compound MIC Determination

Analytical Techniques for this compound Quantification and Characterization

Accurate quantification and characterization of this compound in various samples, such as pharmaceutical formulations and biological fluids, are crucial for quality control and research. Several analytical methods have been developed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of cephalosporins, including this compound. researchgate.netunesp.br Reversed-phase HPLC (RP-HPLC) is commonly employed for its ability to separate compounds based on their hydrophobicity. researchgate.netresearchgate.net

Various HPLC methods have been developed and validated for the determination of this compound. asianpubs.org These methods typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netasianpubs.orgnih.gov Detection is usually performed using a UV spectrophotometer at a specific wavelength where this compound absorbs light, such as 254 nm, 270 nm, or 310 nm. researchgate.netnih.govresearchgate.net

For example, one method for determining this compound in the presence of ascorbic acid used a Kromasil 100 C18 column with a mobile phase of acetonitrile and water (60:40 v/v) and UV detection at 270 nm. nih.gov Another method for analyzing this compound and ceftriaxone (B1232239) utilized a mobile phase of methanol and water with UV detection at 310 nm for this compound. asianpubs.org A gradient elution HPLC method has also been established to determine related substances in this compound sodium, using a mobile phase of potassium dihydrogen phosphate (B84403) solution and a mixture of methanol, acetonitrile, and water. researchgate.net

Table 3: Examples of HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|

| Kromasil 100, C18 (5 µm, 25 x 0.46 cm) | Acetonitrile: Water (60:40 v/v) | 270 nm | nih.gov |

| Reverse-phase C18 (5 µm, 25 x 0.46 cm) | Methanol and Water | 310 nm | asianpubs.org |

| Diamonsil C18 (5 µm, 4.6 mm x 150 mm) | Gradient of Potassium Dihydrogen Phosphate and Methanol:Acetonitrile:Water | 254 nm | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices like serum and urine. researchgate.netoup.com This technique combines the superior separation capabilities of UPLC with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov

A rapid and sensitive UPLC-MS/MS method has been developed and validated for determining this compound in human serum and urine. oup.comnih.gov This method often involves a simple sample preparation step, such as protein precipitation, followed by separation on a suitable column. researchgate.netnih.gov The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode and monitoring specific ion transitions in multiple reaction monitoring (MRM) mode, which provides high selectivity. researchgate.netoup.com For this compound, the ion transition m/z 383.9/227.0 is commonly monitored. researchgate.netnih.gov UPLC-MS has also been utilized to study the impurity profile of this compound sodium for injection, identifying isomers, ring-opening products, and dimers. magtechjournal.com

Microbiological Assay Techniques for this compound Concentration Determination

Microbiological assays are fundamental in determining the potency of antibiotics by measuring their inhibitory effect on susceptible microorganisms. These bioassays provide a direct measure of the biological activity of this compound.

Agar Diffusion Method:

The agar diffusion method, a widely used technique, involves placing this compound-impregnated discs or cylinders onto an agar plate inoculated with a specific test organism. microxpress.inbanglajol.info The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of inhibition (where bacterial growth is prevented) is measured. scielo.brnih.gov This diameter is proportional to the concentration of the antibiotic. nih.gov

Several studies have demonstrated a significant correlation between the minimum inhibitory concentration (MIC) determined by dilution methods and the diameter of the inhibition zone in the single-disc assay for this compound. nih.gov For instance, using a 30 µg this compound disc, a clear relationship has been established, allowing for the estimation of MIC from the zone diameter. nih.gov The test microorganisms commonly used include Escherichia coli and Staphylococcus aureus. scielo.brijvm.org.il

Key findings from research:

A study utilizing E. coli as the test organism for this compound in plasma samples reported a minimum detectable concentration of 0.05 µg/mL. ijvm.org.il

In vitro tests with Staphylococcus aureus and Escherichia coli showed that this compound maintained its broad-spectrum activity even after labeling with technetium-99m, as evidenced by the formation of inhibition halos. scielo.br

Dilution Methods:

Dilution methods, including broth and agar dilution, are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism under controlled in vitro conditions. nih.gov In these methods, serial dilutions of this compound are prepared and inoculated with a standardized bacterial suspension. nih.gov The lowest concentration showing no growth after incubation is recorded as the MIC. banglajol.infonih.gov

Factors influencing microbiological assays:

The accuracy and reproducibility of microbiological assays are influenced by several factors, including:

The specific strain of the test microorganism. microxpress.in

The composition and pH of the culture medium. dergipark.org.tr

The concentration of the inoculum. microxpress.innih.gov

Incubation time and temperature. nih.govnih.gov

The following table summarizes the common microbiological assay techniques for this compound:

| Technique | Principle | Common Test Organisms | Key Findings |

| Agar Disc Diffusion | Measurement of the zone of inhibition around a disc containing this compound. microxpress.innih.gov | Escherichia coli, Staphylococcus aureus scielo.brijvm.org.il | Significant correlation between zone diameter and MIC. nih.gov |

| Broth/Agar Dilution | Determination of the lowest concentration of this compound that inhibits visible bacterial growth (MIC). nih.gov | Various susceptible bacteria. | Provides a quantitative measure of antibiotic potency. |

Method Development and Validation for this compound Detection and Purity

A variety of analytical methods have been developed and validated to ensure the accurate detection and purity of this compound in pharmaceutical formulations and biological fluids. These methods offer high sensitivity, specificity, and reproducibility. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC):

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of cephalosporins, including this compound. researchgate.netunesp.br This method offers selectivity, accuracy, and ease of use. researchgate.net Several HPLC methods have been developed and validated for the estimation of this compound. researchgate.netasianpubs.org

A typical RP-HPLC method for this compound involves:

Column: A reverse-phase C18 column is commonly used. researchgate.netasianpubs.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. researchgate.netasianpubs.orgnihs.go.jp

Detection: UV detection is typically performed at a specific wavelength, such as 254 nm or 310 nm. researchgate.nettandfonline.com

Validation of these HPLC methods is conducted according to ICH guidelines and includes parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brresearchgate.netjddtonline.info For instance, one validated method demonstrated excellent linearity with a recovery of 97.7-100.2% and detection limits ranging from 1.0-1.5 μg/mL. asianpubs.org Another improved HPLC method reported a sensitivity of 2.5 μg/ml. tandfonline.com

Other Analytical Techniques:

Besides HPLC, other analytical methods have been reported for the determination of this compound, including:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A rapid and sensitive method developed for the determination of this compound in human serum and urine. researchgate.net

Flow Injection Analysis (FIA) with UV spectrophotometry. researchgate.net

Spectrophotometric methods. scite.ai

Polarography. scite.ai

Capillary Zone Electrophoresis: A method has been developed for the simultaneous determination of this compound and other drugs, with a limit of detection of 1.0 μg/mL for this compound. researchgate.net

The following table provides an overview of the analytical methods for this compound:

| Method | Principle | Key Validation Parameters | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a mobile phase. researchgate.netunesp.br | Linearity, Accuracy, Precision, LOD, LOQ. scielo.brresearchgate.net | Quantification in pharmaceutical formulations and biological fluids. researchgate.nettandfonline.com |

| UPLC-MS/MS | High-resolution separation coupled with mass spectrometric detection. researchgate.net | High sensitivity and specificity. researchgate.net | Determination in human serum and urine. researchgate.net |

| Capillary Zone Electrophoresis | Separation based on differential migration in an electric field. researchgate.net | Linearity, LOD (1.0 μg/mL). researchgate.net | Simultaneous determination with other drugs. researchgate.net |

Advanced Research Avenues and Future Directions for Ceftizoxime

Design and Synthesis of Novel Ceftizoxime (B193995) Derivatives and Prodrugs

A primary focus of ongoing research is the rational design and synthesis of novel this compound derivatives and prodrugs to improve its pharmacokinetic properties and combat resistance mechanisms.

One strategy to enhance the oral absorption of this compound, which is typically administered parenterally, involves the creation of prodrugs. nih.govnih.gov Prodrugs are inactive compounds that are converted into the active drug within the body. alquds.edu For this compound, this has been achieved by modifying its chemical structure to increase its lipophilicity, thereby improving its ability to cross biological membranes. nih.gov

A notable example is the development of bifunctional prodrugs. Researchers have synthesized a series of these compounds by esterifying the carboxyl group at the C-4 position with lipophilic moieties and introducing a hydrophilic L-alanine to the amino group on the thiazole (B1198619) ring at the C-7 position. nih.gov This dual modification creates a balance of lipophilicity and water solubility, which is crucial for effective oral absorption. nih.gov One such bifunctional prodrug, AS-924 (this compound alapivoxil), demonstrated significantly improved oral absorption in animal models and potent therapeutic effects against both gram-positive and gram-negative bacteria. nih.govnih.gov

The synthesis of these derivatives often involves multi-step chemical processes. For instance, some target compounds have been synthesized starting from 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid through a series of reactions including thioesterification, aminolysis, esterification, and amidation. researchgate.net Researchers have successfully synthesized and characterized new this compound alapivoxil analogues, confirming their structures using techniques like IR, ESI-MS, 1H NMR, and elemental analysis. researchgate.net

Another approach involves creating hybrid molecules that combine this compound with other chemical entities to broaden its spectrum of activity or to overcome specific resistance mechanisms, such as those mediated by metallo-β-lactamases (MBLs). rsc.org

Table 1: Examples of Synthesized this compound Prodrugs and Their Modifications

| Prodrug/Derivative | Modification Strategy | Purpose | Key Findings |

| AS-924 (this compound alapivoxil) | Bifunctional prodrug: Pivaloyloxymethyl ester at C-4 and L-alanyl moiety at C-7. nih.govnih.gov | Improve oral absorption. nih.govnih.gov | Showed the best balance of lipophilicity and water-solubility for oral absorption and was effective in animal infection models. nih.govnih.gov |

| Monofunctional Prodrugs | Esterification of the C-4 carboxyl group with various lipophilic moieties. nih.gov | Improve oral absorption. nih.gov | Improved urinary recovery after oral administration compared to this compound. nih.gov |

| This compound Alapivoxil Analogues | Synthesized from 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid. researchgate.net | Search for new types of this compound prodrugs. researchgate.net | Ten new compounds were successfully synthesized and their structures were identified. researchgate.net |

Molecular Modeling and Computational Studies of this compound Interactions with Bacterial Targets

Molecular modeling and computational studies provide invaluable insights into how this compound interacts with its primary bacterial targets, the penicillin-binding proteins (PBPs). drugbank.commedchemexpress.com These studies are instrumental in understanding the mechanisms of action and resistance, and in guiding the design of new, more effective derivatives.

This compound, like other β-lactam antibiotics, works by inhibiting the final stage of bacterial cell wall synthesis. drugbank.com It achieves this by binding to PBPs, which are enzymes crucial for cross-linking the peptidoglycan layer of the bacterial cell wall. drugbank.commcmaster.ca Computational docking studies have been employed to predict the binding affinities of this compound and its derivatives to various PBPs. uobaghdad.edu.iq These in silico methods can help identify which modifications to the this compound molecule are most likely to enhance its binding to these targets and, consequently, its antibacterial activity.

Research has shown that this compound has a high affinity for PBP2 of Staphylococcus aureus. researchgate.netnih.gov A single point mutation in the pbpB gene, which codes for PBP2, can lead to reduced affinity for this compound and increased resistance. researchgate.netnih.gov Molecular modeling can help to visualize and analyze these interactions at the atomic level, revealing how such mutations alter the binding site and reduce the drug's effectiveness. researchgate.net

Furthermore, computational approaches are used to study the stability of this compound derivatives against β-lactamases, the enzymes that inactivate β-lactam antibiotics. alfarabiuc.edu.iq By simulating the interaction between a potential new drug and a β-lactamase, researchers can predict its susceptibility to hydrolysis and design molecules that are more resistant to these enzymes.

Table 2: Key Bacterial Targets of this compound and Insights from Molecular Modeling

| Bacterial Target | Function | Insights from Molecular Modeling |

| Penicillin-Binding Proteins (PBPs) | Enzymes involved in the final steps of peptidoglycan synthesis for the bacterial cell wall. drugbank.comnih.gov | Docking studies predict binding affinities of this compound and its derivatives to PBPs, guiding the design of more potent inhibitors. uobaghdad.edu.iq |

| PBP2 of S. aureus | A specific transpeptidase involved in cell wall cross-linking. nih.gov | This compound has a high selective affinity for PBP2. researchgate.netnih.gov Modeling can visualize how mutations in PBP2 reduce this affinity, leading to resistance. researchgate.netresearchgate.net |

| β-Lactamases | Enzymes that hydrolyze and inactivate β-lactam antibiotics. rsc.org | Computational studies can predict the stability of this compound derivatives against β-lactamase hydrolysis, aiding in the design of resistant molecules. alfarabiuc.edu.iq |

Research on this compound's Impact on Bacterial Physiology Beyond Cell Wall Synthesis

While the primary mechanism of action of this compound is the inhibition of cell wall synthesis, emerging research suggests that its effects on bacterial physiology may be more complex. drugbank.com Studies are beginning to explore how this compound and other antibiotics, particularly at sub-lethal concentrations, can influence various aspects of bacterial life, such as gene expression, metabolism, and virulence.

Sub-inhibitory concentrations of antibiotics can act as signaling molecules, triggering a range of responses in bacteria. oup.com For instance, some antibiotics have been shown to induce biofilm formation, a process in which bacteria attach to surfaces and to each other, forming a protective matrix. oup.commcmaster.ca This can have significant clinical implications, as biofilms are notoriously difficult to eradicate.

Furthermore, antibiotics can modulate the expression of virulence factors. oup.com While protein synthesis inhibitors generally suppress toxin production, agents that act on the cell wall, like this compound, may in some cases enhance it. oup.com This highlights the complex interplay between antibiotics and bacterial pathogenesis, which extends beyond simple growth inhibition.

Research into the broader physiological impacts of this compound could lead to new therapeutic strategies. For example, understanding how this compound affects bacterial metabolism could reveal new targets for combination therapies that enhance its efficacy and reduce the likelihood of resistance. mcmaster.caresearchgate.net

Environmental and Ecological Considerations in this compound Resistance Evolution

The evolution and spread of antibiotic resistance is not confined to clinical settings; environmental and ecological factors play a crucial role. researchgate.net The presence of antibiotics like this compound in the environment, primarily from human and animal waste, creates a selective pressure that can drive the evolution of resistance in environmental bacteria. researchgate.net

Soil and aquatic environments serve as vast reservoirs of resistance genes. frontiersin.org These genes can be transferred between different bacterial species, including from non-pathogenic environmental bacteria to human pathogens, through processes like horizontal gene transfer. frontiersin.orgmdpi.com

Heavy metal pollution is another significant factor that can co-select for antibiotic resistance. frontiersin.orgnih.gov Genes conferring resistance to heavy metals are often located on the same mobile genetic elements (such as plasmids) as antibiotic resistance genes. frontiersin.org Consequently, exposure to heavy metals can inadvertently select for bacteria that are also resistant to antibiotics like this compound. frontiersin.orgnih.gov For example, studies have shown that cadmium supplementation can make sensitive bacterial isolates resistant to this compound and other antibiotics. frontiersin.orgnih.gov

Microplastics are also emerging as a significant environmental concern in the context of antibiotic resistance. frontiersin.org These tiny plastic particles can act as hubs for microbial colonization, creating biofilms that facilitate the exchange of resistance genes. frontiersin.orgnih.gov The co-occurrence of antibiotics, heavy metals, and other pollutants on microplastics can create a potent selective environment for the emergence of multi-drug resistant bacteria. frontiersin.orgnih.gov

Understanding these ecological dynamics is essential for developing effective strategies to mitigate the spread of this compound resistance. This includes responsible antibiotic stewardship, improved wastewater treatment methods to remove antibiotics and resistance genes, and addressing the broader issue of environmental pollution. researchgate.netresearchgate.net

Table 3: Environmental Factors Influencing this compound Resistance

| Environmental Factor | Mechanism of Influence | Implication for this compound Resistance |

| Antibiotic Contamination | Creates selective pressure in soil and water. researchgate.net | Promotes the evolution and proliferation of this compound-resistant bacteria in the environment. researchgate.net |

| Heavy Metal Pollution | Co-selection of resistance genes for both heavy metals and antibiotics. frontiersin.orgnih.gov | Exposure to heavy metals can lead to increased resistance to this compound. frontiersin.orgnih.gov |

| Microplastics | Act as vectors for the concentration of bacteria and pollutants, and facilitate horizontal gene transfer within biofilms. frontiersin.orgnih.gov | Can become hotspots for the development and spread of this compound resistance genes. frontiersin.orgnih.gov |

| Horizontal Gene Transfer | Transfer of resistance genes between different bacterial species on mobile genetic elements. frontiersin.orgmdpi.com | Allows for the rapid dissemination of this compound resistance from environmental bacteria to clinical pathogens. frontiersin.org |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying ceftizoxime in pharmacokinetic studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, validated per USP guidelines. Prepare standard solutions in pH 7.0 phosphate buffer and employ salicylic acid as an internal standard to ensure precision. Calibration curves should cover the expected concentration range (e.g., 0.02–1.0 mg/mL), with retention times verified against reference standards . For plasma samples, protein precipitation or solid-phase extraction is recommended to minimize matrix interference .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Monitor degradation using HPLC-UV to detect impurities (e.g., Δ³-ceftizoxime, hydrolyzed derivatives). Establish degradation kinetics via Arrhenius equations to predict shelf life . For frozen formulations, validate thaw-refreeze cycles to assess stability loss .

Q. What criteria define robust exclusion/inclusion parameters for clinical trials involving this compound?

- Methodological Answer : Exclude participants with renal impairment (eGFR <30 mL/min) due to this compound’s renal clearance. Include baseline data on hepatic function, concomitant β-lactam use, and prior antibiotic resistance. Document exclusion of patients with hypersensitivity to cephalosporins and ensure stratification by pathogen susceptibility (e.g., MIC ≤1 µg/mL for Enterobacteriaceae) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?

- Methodological Answer : Perform whole-genome sequencing of CRE isolates to identify resistance mechanisms (e.g., NDM-1, KPC-3, or AmpC mutations). Use checkerboard assays to assess synergy with β-lactamase inhibitors (e.g., avibactam). Cross-reference MIC values with ceftazidime-avibactam to evaluate collateral resistance patterns .

Q. What analytical strategies are effective for characterizing synthetic impurities in this compound sodium?

- Methodological Answer : Employ preparative HPLC to isolate impurities (>95% purity) followed by LC-MS/MS and ¹H/¹³C NMR for structural elucidation. Key impurities include Δ²-isomers (retention time ~12.5 min) and thiazole-related byproducts. Compare fragmentation patterns with synthesized reference compounds .

Q. How can computational modeling predict this compound’s binding affinity against novel β-lactamase variants?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of mutant β-lactamases (e.g., TEM-1, SHV-1). Calculate binding energies (ΔG) and correlate with MIC data. Validate predictions via site-directed mutagenesis and enzyme inhibition assays .

Q. What experimental designs address conflicting reports on this compound’s stability under gamma irradiation?

- Methodological Answer : Expose this compound solutions to controlled gamma radiation (5–25 kGy) and analyze degradation via ESR spectroscopy. Identify radical species (e.g., sulfhydryl radicals) and quantify stability using Arrhenius plots. Compare results with non-irradiated controls stored at −20°C .

Key Methodological Recommendations

- Chromatography : Use C18 columns (4.6 × 250 mm, 5 µm) with mobile phase pH 7.0 for optimal separation .

- Resistance Studies : Combine phenotypic (MIC) and genotypic (PCR for bla genes) assays to map resistance pathways .

- Synthesis Optimization : Monitor reaction pH (6.5–7.5) to minimize Δ³-isomer formation during this compound sodium synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.